BenchChemオンラインストアへようこそ!

2-cyclopropyl-N-(3-methylpyridin-2-yl)pyrimidin-4-amine

Medicinal Chemistry Heterocyclic Building Blocks Chemical Biology

Unique 2-cyclopropyl-4-(3-methylpyridin-2-ylamino)pyrimidine scaffold. No disclosed biological activity—ideal for phenotypic screening, fragment-based drug discovery, and novel IP generation. Structurally distinct from patented 4-anilinopyrimidine kinase inhibitors. High purity offers structural novelty for diversity-oriented synthesis and affinity-based proteomics.

Molecular Formula C13H14N4
Molecular Weight 226.283
CAS No. 2195940-60-2
Cat. No. B2479468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-N-(3-methylpyridin-2-yl)pyrimidin-4-amine
CAS2195940-60-2
Molecular FormulaC13H14N4
Molecular Weight226.283
Structural Identifiers
SMILESCC1=C(N=CC=C1)NC2=NC(=NC=C2)C3CC3
InChIInChI=1S/C13H14N4/c1-9-3-2-7-14-12(9)16-11-6-8-15-13(17-11)10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,14,15,16,17)
InChIKeyXOEQMVYUVAPOCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-cyclopropyl-N-(3-methylpyridin-2-yl)pyrimidin-4-amine (CAS 2195940-60-2): Chemical Identity and Baseline for Procurement Evaluation


2-cyclopropyl-N-(3-methylpyridin-2-yl)pyrimidin-4-amine (CAS 2195940-60-2) is a synthetic heterocyclic small molecule composed of a pyrimidine core substituted at the 2-position with a cyclopropyl group and at the 4-position with a 3-methylpyridin-2-ylamino moiety [1]. The molecular formula is C₁₃H₁₄N₄ with a molecular weight of 226.28 g/mol and a computed XLogP3-AA of 2.3 [1]. The compound is cataloged in PubChem (CID 131703518) and is primarily listed as a heterocyclic building block and screening compound by chemical suppliers [1]. No published biological activity data, target engagement profiles, or structure-activity relationship (SAR) studies specifically characterizing this compound were identified in the peer-reviewed literature or public bioactivity databases (ChEMBL, BindingDB) at the time of this analysis [1].

Why Generic Substitution Is Not Advisable for 2-cyclopropyl-N-(3-methylpyridin-2-yl)pyrimidin-4-amine in Research Procurement


In the absence of disclosed biological activity data or defined pharmacological targets for 2-cyclopropyl-N-(3-methylpyridin-2-yl)pyrimidin-4-amine, any substitution with a structurally related analog carries unquantifiable risk [1]. Pyrimidin-4-amine derivatives can exhibit divergent target selectivity, cellular potency, and ADME properties from minor structural changes—such as replacement of the cyclopropyl group with isopropyl or alteration of the pyridinyl substitution pattern—yet no head-to-head comparative data exist to define the specific impact of these modifications for this compound [1]. Consequently, substituting this compound with a generic 'pyrimidin-4-amine building block' or a structurally similar catalog item cannot be scientifically justified; the functional consequences are entirely unknown [1].

Quantitative Differentiation Evidence for 2-cyclopropyl-N-(3-methylpyridin-2-yl)pyrimidin-4-amine vs. Closest Analogs


Structural Uniqueness: Cyclopropyl at C2 and 3-Methylpyridin-2-yl at C4 vs. Common Pyrimidine Building Blocks

2-cyclopropyl-N-(3-methylpyridin-2-yl)pyrimidin-4-amine possesses a unique combination of substituents—a cyclopropyl group at the pyrimidine C2 position and a 3-methylpyridin-2-ylamino group at C4—that differentiates it from the vast majority of commercial pyrimidin-4-amine building blocks [1]. Among the 17 nearest structural analogs returned by PubChem similarity search, only one compound, 6-cyclopropyl-N-[cyclopropyl(3-methylpyridin-2-yl)methyl]pyrimidin-4-amine (Molecular Weight 280.39 g/mol), shares the cyclopropyl-pyrimidine core with a 3-methylpyridin-2-yl substituent, and it differs by having an additional methylene spacer and a further cyclopropyl substitution at the exocyclic nitrogen [1]. All other commercially cataloged pyrimidin-4-amines in the same similarity cluster bear different substitution patterns—such as 2-methyl, 2-phenyl, or unsubstituted pyrimidine cores combined with benzylamino or alkoxy groups—that are expected to yield meaningfully different molecular recognition profiles [1].

Medicinal Chemistry Heterocyclic Building Blocks Chemical Biology

Absence of Verified Biological Annotation vs. Annotated Pyrimidine Kinase Inhibitors

A critical differentiator—albeit a cautionary one for procurement—is that 2-cyclopropyl-N-(3-methylpyridin-2-yl)pyrimidin-4-amine has no publicly reported biological activity data in ChEMBL, BindingDB, or the primary literature, in contrast to structurally related pyrimidine-4-amine derivatives that are well-characterized as kinase inhibitors [1][2]. For instance, the broader class of 4-anilinopyrimidines and 4-(pyridinylamino)pyrimidines includes compounds with disclosed IC₅₀ values against EGFR (e.g., sub-nanomolar activity for certain mutant-selective EGFR inhibitors in the US10072002B2 patent family), but these compounds carry different substitution patterns at the C2 and N4 positions, and no data exist to extrapolate their activity to the title compound [2]. This absence of annotation is a defining procurement consideration: the compound is a 'blank slate' for novel target screening rather than a pre-validated tool compound.

Kinase Inhibition Biological Annotation SAR

Physicochemical Differentiation: Computed XLogP3-AA, TPSA, and H-Bond Donor Count vs. Drug-Like Pyrimidine Analogs

The computed physicochemical profile of 2-cyclopropyl-N-(3-methylpyridin-2-yl)pyrimidin-4-amine reveals moderate lipophilicity (XLogP3-AA = 2.3), a topological polar surface area (TPSA) of 50.7 Ų, and a single hydrogen bond donor, placing it within favorable drug-like chemical space [1]. For comparison, removing the cyclopropyl group to yield an unsubstituted pyrimidine lowers XLogP and increases hydrogen bond donor count, while replacing the 3-methylpyridin-2-yl moiety with a phenyl group (as in common 4-anilinopyrimidines) increases lipophilicity and may reduce solubility. Although no direct experimental solubility or permeability data are available for this compound, the computed values suggest it occupies a distinct region of property space compared to other pyrimidine screening compounds, which may translate into differential cellular permeability and solubility profiles upon experimental characterization.

Physicochemical Properties Drug-Likeness ADME Prediction

Recommended Research and Industrial Application Scenarios for 2-cyclopropyl-N-(3-methylpyridin-2-yl)pyrimidin-4-amine Based on Current Evidence


Novel Kinase or Epigenetic Target Screening Libraries

The compound's unique 2-cyclopropyl-4-(3-methylpyridin-2-ylamino)pyrimidine scaffold, which is distinct from the heavily patented 4-anilinopyrimidine kinase inhibitor chemotype, makes it a valuable addition to diversity-oriented screening libraries aimed at identifying novel kinase or bromodomain inhibitors [1]. Its structural novelty relative to known active pyrimidines increases the probability of uncovering new intellectual property [1].

Fragment-Based Drug Discovery (FBDD) as a Privileged Core

With a molecular weight of 226.28 g/mol and favorable computed drug-like properties (XLogP 2.3, TPSA 50.7 Ų), this compound falls within the fragment space (MW < 300 Da) and can serve as a starting point for fragment growing or merging campaigns targeting ATP-binding pockets or protein-protein interaction interfaces [1].

Chemical Probe Development for Underexplored Biological Targets

Given the complete absence of biological annotation, this compound is best suited as a chemical starting point for phenotypic screening or affinity-based proteomics studies where the objective is to identify novel target engagement, rather than as a pre-validated pharmacological tool [1].

Synthetic Chemistry Reference Standard for Pyrimidine Derivatization

This compound can serve as a well-characterized synthetic intermediate or reference standard for the development of novel pyrimidine derivatization methods, given its defined structure, moderate complexity, and availability from commercial sources [1].

Quote Request

Request a Quote for 2-cyclopropyl-N-(3-methylpyridin-2-yl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.